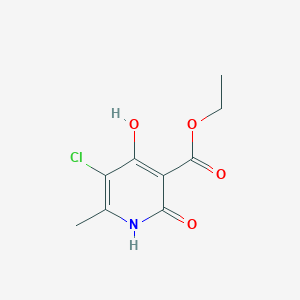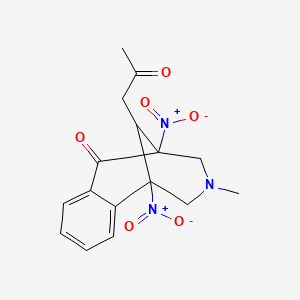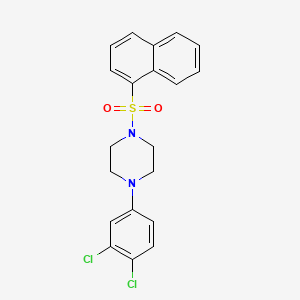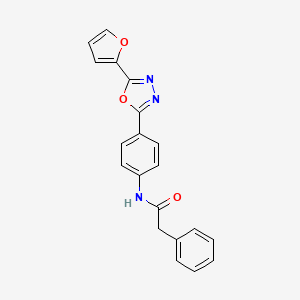
5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, ethylsulfanyl, dimethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of 2-(ethylsulfanyl)-4,6-dimethylpyridine, followed by the introduction of a carbonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile
- 5-Chloro-2-(ethylsulfanyl)benzoic acid
- 5-Chloro-2-(methylsulfanyl)benzoic acid
Uniqueness
5-Chloro-2-(ethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C10H11ClN2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN2S/c1-4-14-10-8(5-12)6(2)9(11)7(3)13-10/h4H2,1-3H3 |
InChI Key |
JFAGKEYOYPLKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(C(=C1C#N)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11510134.png)
![N-{4-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11510142.png)


![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B11510147.png)
![methyl 4-[3-(4-fluorophenyl)-10-hexanoyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11510153.png)
![4-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11510160.png)



![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11510174.png)

![N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11510187.png)

